3-Methyl-3-oxetanemethanol
Overview
Description
3-Methyl-3-oxetanemethanol is a chemical compound that has been the subject of various research studies due to its potential applications in polymer synthesis and pharmaceuticals. It is known for its ability to form hyperbranched polymers and for its presence in natural products with pharmaceutical importance, such as the anti-cancer drug Taxol .
Synthesis Analysis
The synthesis of 3-Methyl-3-oxetanemethanol and its derivatives has been explored through various methods. One approach involves a one-pot cationic copolymerization with tetrahydrofuran, initiated by BF3.OEt2, to create a star-shaped copolymer with a hyperbranched core . Another method includes the intramolecular cyclization of 3,4-epoxy alcohols to form oxetanes . Additionally, a versatile synthesis route starting from malonates has been developed to access a range of 3-substituted oxetan-3-yl methyl alcohols . Gold-catalyzed synthesis from propargylic alcohols has also been reported, which is notable for its practicality and the avoidance of hazardous diazo ketones .
Molecular Structure Analysis
The molecular structure of 3-Methyl-3-oxetanemethanol and its derivatives can be influenced by microsolvation effects, as observed in studies using broadband rotational spectroscopy. The hydrogen-bonding network evolves from chains to cubes as more water molecules are added, indicating the compound's ability to form complex structures .
Chemical Reactions Analysis
3-Methyl-3-oxetanemethanol is reactive and can be used to graft polymers onto various substrates. For instance, it has been grafted onto cellulose fibers through ring-opening polymerization, and the reactivity of the hydroxyl groups in the grafted polymer has been confirmed by further grafting with poly(ε-caprolactone) . The compound's versatility is also demonstrated by its use in the synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine, which can be used for the incorporation of the oxetane moiety into other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from 3-Methyl-3-oxetanemethanol are influenced by the polymerization process. For example, the cationic polymerization of 3-ethyl-3-(hydroxymethyl)oxetane leads to branched polyethers with a significant influence from the coexistence of two propagation mechanisms and chain transfer . The monomer-isomerization polymerization of 3-Methyl-3-(phthalimidomethyl)oxetane results in different polymers depending on the reaction temperature, demonstrating the temperature sensitivity of the compound's reactivity . Furthermore, the synthesis and application of homopolymers and copolymers of oxetane-derived monomers have been explored for use as polymer electrolytes, with ion conductivity measurements indicating their potential in lithium battery technology .
Scientific Research Applications
Hydrogen-Bonding Network Studies
A study by Sun and Schnell (2022) investigated the hydrogen-bonding networks in microhydrated 3-methyl-3-oxetanemethanol. Using broadband rotational spectroscopy, they explored the evolution of hydrogen-bond structures from chains to cubes, providing valuable insights into water-solute interactions and hydrogen-bond arrangements in hydrate complexes (Sun & Schnell, 2022).
Polymer Synthesis and Characterization
Research by Yang, Pan, Huang, and Li (2011) focused on the synthesis and characterization of cellulose fibers grafted with hyperbranched poly(3-methyl-3-oxetanemethanol). Their work provided insights into the adjustable content of grafted polymers and the reactivity of hydroxyl groups in these structures (Yang et al., 2011).
One-Pot Copolymerization for Star-Shaped Polymers
Hou and Yan (2002) described the synthesis of a star-shaped copolymer with a hyperbranched poly(3-methyl-3-oxetanemethanol) core. Their one-pot copolymerization approach demonstrated the potential for creating complex polymer structures (Hou & Yan, 2002).
Crystallinity Control in Polymerization
Yan, Hou, Zhu, Kosman, and Wu (2000) developed a method to control the crystallinity of polymers produced through self-condensing ring-opening polymerization of 3-methyl-3oxetanemethanol. Their work highlights the relationship between the catalyst-to-monomer ratio and the branching and crystallinity of the resulting polymers (Yan et al., 2000).
Conductivity and Stability Enhancement in Polymer Films
Jorge, Santos, Galvão, Morgado, and Charas (2021) enhanced the conductivity and stability in water of poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) films using 3‐methyl‐3‐oxetanemethanol. Their study provided insights into the creation of water-resistant and highly conducting thin films, crucial for organic electronics and bioelectronics (Jorge et al., 2021).
Biomedical Applications in Cancer Therapy
In the field of cancer therapy, Budama-Kilinc et al. (2020) developed a novel nanosize drug candidate using structural motifs including 3-methyl-3-oxetanemethanol. This study encompasses the synthesis, formulation, and in vitro evaluations of new nanodrugs, demonstrating the potential of 3-methyl-3-oxetanemethanol in advanced drug design (Budama-Kilinc et al., 2020).
Future Directions
properties
IUPAC Name |
(3-methyloxetan-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQMSBJFLQPLIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26221-62-5 | |
Record name | 3-Oxetanemethanol, 3-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26221-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90185350 | |
Record name | 3-Methyl-3-oxetanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Methyl-3-oxetanemethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19927 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
3-Methyl-3-oxetanemethanol | |
CAS RN |
3143-02-0 | |
Record name | 3-Methyl-3-oxetanemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003143020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-3-oxetanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-3-oxetanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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